molecular formula C17H24N6O B5312045 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Numéro de catalogue B5312045
Poids moléculaire: 328.4 g/mol
Clé InChI: VEUFNZJZFNFITC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as AMT-130, is a small molecule therapeutic agent that is currently under investigation for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that is caused by a mutation in the huntingtin gene, which leads to the accumulation of toxic proteins in the brain. There is currently no cure for Huntington's disease, and the available treatments only provide symptomatic relief. AMT-130 is a promising new therapy that has the potential to slow down or even stop the progression of the disease.

Mécanisme D'action

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine uses a mechanism of action called RNA interference (RNAi), which is a natural process that cells use to regulate gene expression. RNAi involves the use of small RNA molecules, called siRNAs, to target and degrade specific mRNA molecules. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is designed to target the mutant huntingtin mRNA, which leads to the degradation of the mRNA and the subsequent reduction in the levels of the toxic protein.
Biochemical and Physiological Effects
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, which is the primary biochemical effect of the drug. This reduction in protein levels has been associated with improvements in motor function and cognitive performance in animal models of the disease. Physiologically, 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to be well-tolerated and safe in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its specificity for the mutant huntingtin mRNA, which allows for targeted and selective degradation of the toxic protein. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the main limitations of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its delivery to the brain, which requires the use of specialized techniques such as intracranial injection or the use of viral vectors.

Orientations Futures

There are several future directions for the development of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a therapeutic agent for Huntington's disease. One potential direction is the optimization of the delivery method to improve the efficiency and safety of the drug. Another direction is the investigation of the long-term effects of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine on disease progression and patient outcomes. Additionally, the potential use of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine for the treatment of other neurodegenerative diseases that involve the accumulation of toxic proteins is an exciting area of research.

Méthodes De Synthèse

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is synthesized using a multi-step process that involves the coupling of a triazine ring with an amine group. The final product is a white powder that is soluble in organic solvents. The synthesis of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex process that requires a high degree of expertise and specialized equipment.

Applications De Recherche Scientifique

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of Huntington's disease, including cell culture and animal models. These studies have shown that 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can effectively reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of the disease. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine works by using a small RNA molecule to selectively target and degrade the mutant huntingtin mRNA, which prevents the production of the toxic protein.

Propriétés

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-24-14-8-6-7-13(11-14)19-17-21-15(20-16(18)22-17)12-23-9-4-2-3-5-10-23/h6-8,11H,2-5,9-10,12H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUFNZJZFNFITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.